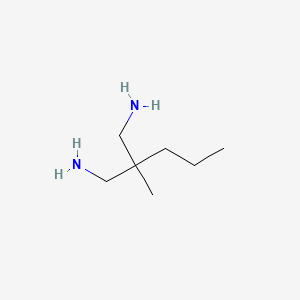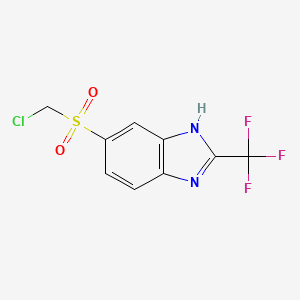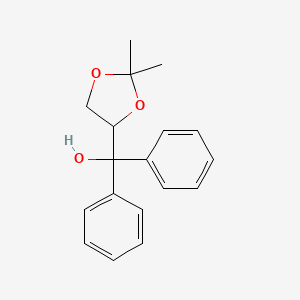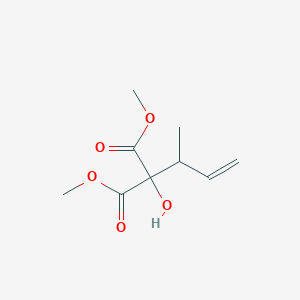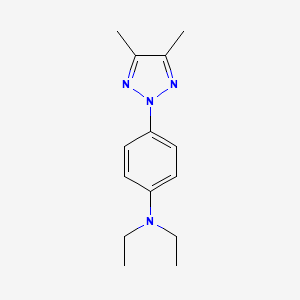
4-(4,5-Dimethyl-2H-1,2,3-triazol-2-yl)-N,N-diethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,5-Dimethyl-2H-1,2,3-triazol-2-yl)-N,N-diethylaniline: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with dimethyl groups and an aniline moiety substituted with diethyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,5-Dimethyl-2H-1,2,3-triazol-2-yl)-N,N-diethylaniline typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring. The starting materials, such as 4,5-dimethyl-1H-1,2,3-triazole and N,N-diethylaniline, are reacted under controlled conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control.
化学反応の分析
Types of Reactions: 4-(4,5-Dimethyl-2H-1,2,3-triazol-2-yl)-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or aniline moieties are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives.
科学的研究の応用
4-(4,5-Dimethyl-2H-1,2,3-triazol-2-yl)-N,N-diethylaniline has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties are investigated for the development of new therapeutic agents. Its triazole moiety is of particular interest due to its presence in many bioactive compounds.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 4-(4,5-Dimethyl-2H-1,2,3-triazol-2-yl)-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The triazole ring can form coordination complexes with metal ions, influencing various biochemical processes. The aniline moiety may interact with enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
4-(4,5-Dimethyl-2H-1,2,3-triazol-2-yl)piperidine hydrochloride: This compound shares the triazole ring but differs in the substitution pattern, leading to different chemical and biological properties.
4-(4,5-Dimethyl-2H-1,2,3-triazol-2-yl)phenylamine: Similar in structure but with different substituents, affecting its reactivity and applications.
Uniqueness: 4-(4,5-Dimethyl-2H-1,2,3-triazol-2-yl)-N,N-diethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a triazole ring with dimethyl and diethyl groups makes it versatile for various applications, setting it apart from other similar compounds.
特性
CAS番号 |
90297-58-8 |
|---|---|
分子式 |
C14H20N4 |
分子量 |
244.34 g/mol |
IUPAC名 |
4-(4,5-dimethyltriazol-2-yl)-N,N-diethylaniline |
InChI |
InChI=1S/C14H20N4/c1-5-17(6-2)13-7-9-14(10-8-13)18-15-11(3)12(4)16-18/h7-10H,5-6H2,1-4H3 |
InChIキー |
BEKYRPXEMKPMCY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C(C(=N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


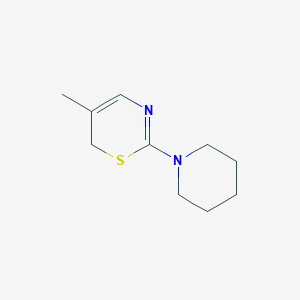
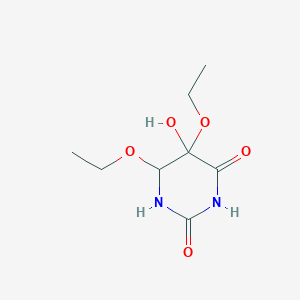

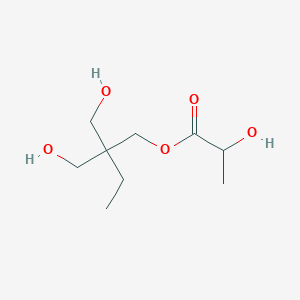
![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
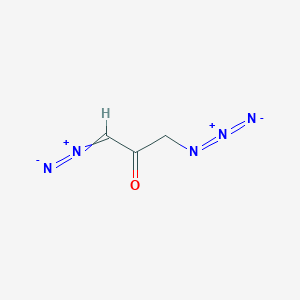
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)

